3-Decylthiopropanoic acid
Description
Overview of Thia Fatty Acid Structural Analogues and Their Biological Context
Thia fatty acids are synthetic fatty acid analogues where a carbon atom in the acyl chain is replaced by a sulfur atom. researchgate.net This seemingly simple structural modification leads to profound changes in their metabolic fate and biological effects compared to their natural counterparts. researchgate.net The position of the sulfur atom is a critical determinant of their biological activity. researchgate.netnih.gov
Long-chain thia fatty acids, much like their conventional fatty acid counterparts, are activated to their CoA esters in the endoplasmic reticulum. researchgate.net However, their subsequent metabolism diverges significantly based on the sulfur's location. For instance, 3-thia fatty acids are resistant to mitochondrial β-oxidation, a primary pathway for fatty acid breakdown. researchgate.net Instead, they are metabolized through ω-oxidation in the endoplasmic reticulum, followed by peroxisomal β-oxidation. researchgate.net This altered metabolic processing is central to their unique biological effects. ntnu.no
In contrast, 4-thia fatty acids can undergo mitochondrial β-oxidation, but this process leads to the accumulation of metabolites that can inhibit further fatty acid oxidation. researchgate.netnih.gov The position of the sulfur atom also influences how these fatty acids are incorporated into complex lipids like phospholipids (B1166683), with notable differences observed in tissues such as the heart and liver. researchgate.netnih.gov
From a biological standpoint, 3-thia fatty acids have been shown to exert significant effects on lipid metabolism. They can increase fatty acid oxidation in the liver, leading to a hypolipidemic effect, and inhibit the synthesis of both fatty acids and cholesterol. researchgate.netnih.gov These effects are partly mediated through the activation of nuclear receptors like PPARα and RXRα. researchgate.netnih.gov The study of various thia fatty acid analogues, including those with different chain lengths and degrees of unsaturation, has been instrumental in understanding the structure-activity relationships that govern their influence on myocardial and hepatic lipid metabolism. nih.govacs.org
Rationale for Academic Investigation of 3-Decylthiopropanoic Acid
The academic interest in this compound stems from the broader investigation into the therapeutic potential of 3-thia fatty acids. The defining characteristic of 3-thia fatty acids is the placement of the sulfur atom at the third position of the fatty acid chain, which effectively blocks β-oxidation. researchgate.netntnu.no This metabolic resistance is a key reason for their investigation, as it leads to distinct downstream effects compared to naturally occurring fatty acids.
Research into compounds like tetradecylthioacetic acid (TTA), a well-studied 3-thia fatty acid, has revealed a range of biological activities, including the modulation of lipid metabolism, anti-inflammatory responses, and antioxidant effects. ntnu.nonih.gov These effects are often more potent than those observed with natural n-3 fatty acids. ntnu.no The study of 3-thia fatty acids, therefore, provides a valuable tool to explore the intricate links between fatty acid oxidation, amino acid metabolism, and the tricarboxylic acid (TCA) cycle. uib.no
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 3-(decylthio)propanoic acid |
| Molecular Formula | C13H26O2S |
| CAS Number | 60972-24-9 |
| Alternate Names | 3-decylsulfanylpropanoic acid |
Interactive Data Table: Investigated Biological Effects of 3-Thia Fatty Acids
| Biological Effect | Observation | Tissue/System |
| Lipid Metabolism | Increased fatty acid oxidation, decreased cholesterol and fatty acid synthesis. researchgate.netnih.gov | Liver |
| Gene Expression | Induction of PPARα and RXRα nuclear receptors. researchgate.netnih.gov | Liver |
| Lipid Composition | Altered fatty acid composition of phospholipids. researchgate.netnih.gov | Heart, Liver |
| Oxidative Stress | Protective role against lipoxidation and protein oxidative damage. nih.gov | - |
Structure
3D Structure
Properties
IUPAC Name |
3-decylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHQUJCJGPYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Metabolic Pathways and Enzyme Interactions Non Human Systems
Impact on Fatty Acid Catabolism and Anabolism
Modulation of Peroxisomal and Mitochondrial Beta-Oxidation
Research in rodent models has demonstrated that 3-thia fatty acids, such as the well-studied analogue tetradecylthioacetic acid (TTA), are potent modulators of both peroxisomal and mitochondrial β-oxidation. Although the sulfur atom at the 3-position blocks direct β-oxidation of the parent compound, these fatty acids act as signaling molecules that upregulate the machinery for fatty acid catabolism.
Administration of 3-thia fatty acids leads to a significant induction of genes encoding key enzymes involved in both oxidative pathways. In the mitochondria, a notable effect is the increased expression and activity of carnitine palmitoyltransferase-II (CPT-II), an essential enzyme for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. nih.govnih.gov This upregulation is correlated with an increased capacity for the oxidation of natural fatty acids like palmitoyl-CoA. nih.govnih.gov
| Gene/Enzyme | Cellular Pathway | Observed Effect | Reference |
|---|---|---|---|
| Carnitine Palmitoyltransferase-II (CPT-II) | Mitochondrial β-Oxidation | Increased mRNA levels and enzyme activity | nih.govnih.gov |
| Fatty Acyl-CoA Oxidase (ACOX) | Peroxisomal β-Oxidation | Induced gene expression | aocs.org |
| Carnitine Palmitoyltransferase-I (CPT-I) | Mitochondrial β-Oxidation | Increased specific activity in peroxisomal and microsomal fractions | nih.gov |
Influence on Omega-Oxidation Pathways
Given that 3-thia fatty acids are resistant to direct β-oxidation, the cell employs alternative catabolic routes. The primary initial metabolic step for these compounds is ω-oxidation (omega-oxidation). This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid, converting it into a carboxyl group and thereby forming a dicarboxylic acid.
Once converted to their dicarboxylic acid forms, these modified 3-thia fatty acids can then be shortened from the omega end via the β-oxidation pathway. This process continues until short-chain dicarboxylic acid metabolites are produced, which are then excreted in the urine. This metabolic routing demonstrates that while the sulfur atom provides a block at one end of the molecule, the cell compensates by initiating degradation from the opposite end, effectively using ω-oxidation as a crucial entry point for the catabolism of these synthetic analogues.
Regulation of Lipid Accumulation and Mobilization in Non-Human Models
A significant consequence of the enhanced fatty acid catabolism induced by 3-thia fatty acids is a marked effect on systemic lipid homeostasis and tissue lipid content. In animal models, particularly rats and mice fed high-fat diets, administration of the analogue TTA has been shown to prevent diet-induced adiposity and insulin (B600854) resistance. aocs.org
The mechanisms underlying this anti-adiposity effect are multifaceted. TTA treatment leads to a reduction in the mass of adipose tissue depots, such as the epididymal fat pads. aocs.org This is accompanied by a significant decrease in circulating plasma triacylglycerol (TAG) levels. nih.gov The profound increase in hepatic fatty acid oxidation capacity creates a "sink" for fatty acids, drawing them from the blood and peripheral tissues like adipose tissue. aocs.org This increased lipid mobilization and subsequent catabolism in the liver prevents the accumulation of fat in adipocytes and mitigates the development of fatty liver. Furthermore, histological analyses have shown a dramatic decrease in the size of lipid droplets within the enterocytes of the small intestine, indicating an effect on lipid absorption and processing. nih.gov
| Parameter | Model System | Observed Effect | Reference |
|---|---|---|---|
| Plasma Triacylglycerols (TAG) | Mice | ~3-fold decrease | nih.gov |
| Adipose Tissue Mass | Rats (Zucker fa/fa) | Reduced | aocs.org |
| Lipid Droplet Size (Enterocytes) | Mice | Dramatically decreased | nih.gov |
| Body Weight | Mice | Decreased | nih.gov |
Enzyme Inhibition Mechanisms and Kinetics
The metabolic effects of 3-Decylthiopropanoic acid and its analogues are not solely due to the induction of gene expression but also involve direct interactions with key metabolic enzymes. These interactions can modulate enzyme activity through various inhibition mechanisms.
Characterization of Non-Competitive Inhibition
Non-competitive inhibition is a form of enzyme regulation where the inhibitor binds to the enzyme at a location distinct from the active site, known as an allosteric site. libretexts.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of non-competitive inhibition is the reduction of the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. libretexts.org
In the context of 3-thia fatty acids, studies have shown that their metabolites can directly inhibit key enzymes in fatty acid metabolism. For instance, the CoA-ester of TTA, C14-S-Acetyl-CoA, has been found to inhibit carnitine palmitoyltransferase-I (CPT-I) activity in vitro. nih.gov CPT-I is the rate-limiting enzyme for mitochondrial fatty acid oxidation and is famously inhibited by malonyl-CoA. While the precise kinetic characterization (i.e., competitive vs. non-competitive) of CPT-I inhibition by the 3-thia fatty acid metabolite was not specified, this direct inhibitory action represents a crucial point of metabolic control, independent of gene expression changes. Such inhibition would modulate the flux of fatty acids into the mitochondria for oxidation.
| Kinetic Parameter | Effect of Non-Competitive Inhibitor | Description |
|---|---|---|
| Vmax (Maximum Velocity) | Decreases | The inhibitor reduces the catalytic efficiency of the enzyme, lowering the maximum rate of the reaction. |
| Km (Michaelis Constant) | Unchanged | The inhibitor does not interfere with substrate binding to the active site, so the enzyme's affinity for the substrate is not altered. |
Allosteric Modulation by this compound and Analogues
Allosteric modulation is a fundamental biological control mechanism where the binding of a molecule (an allosteric modulator) to one site on a protein influences the properties of another, distant site, such as the active site. This regulation can either enhance (positive modulation) or decrease (negative modulation/inhibition) the protein's activity. Fatty acid metabolism is tightly regulated by allosteric mechanisms. For example, long-chain fatty acyl-CoA esters are known allosteric inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that produces the CPT-I inhibitor malonyl-CoA. nih.gov
By acting as fatty acid analogues, this compound and related compounds are believed to participate in this complex allosteric regulatory network. Their presence and subsequent conversion to CoA esters can alter the intracellular pools of various acyl-CoA species, thereby influencing the activity of key regulatory enzymes. For example, by inhibiting ACC, fatty acyl-CoAs reduce the production of malonyl-CoA, which in turn relieves the inhibition on CPT-I and promotes fatty acid oxidation. nih.gov Furthermore, long-chain fatty acyl-CoAs can act as direct allosteric activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance, which further promotes fatty acid oxidation by phosphorylating and inhibiting ACC. nih.gov The ability of 3-thia fatty acids to profoundly increase fatty acid oxidation suggests they likely function as allosteric modulators within this intricate system, influencing the conformational and functional state of enzymes central to lipid homeostasis.
Kinetic Parameters and Graphical Analysis of Enzyme Inhibition
The specific kinetic parameters, such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), for this compound are not extensively detailed in publicly available literature. The determination of these values is crucial for understanding the potency and mechanism of enzyme inhibition.
In general, enzyme kinetic studies involve measuring reaction rates at varying substrate and inhibitor concentrations. The data is then analyzed using graphical methods like the Lineweaver-Burk plot to determine key parameters. embrapa.br These plots can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by observing the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor. sigmaaldrich.com For instance, in competitive inhibition, the inhibitor binds to the enzyme's active site, increasing the apparent Km without affecting Vmax. Non-competitive inhibition involves the inhibitor binding to a site other than the active site, which leads to a decrease in Vmax without a change in Km.
The Cheng-Prusoff equation is often used to calculate the Kᵢ value from the experimentally determined IC₅₀ value, provided the Km of the substrate and the substrate concentration are known. sigmaaldrich.com However, without experimental data on this compound, a detailed graphical analysis and the derivation of its specific kinetic parameters are not possible.
Table 1: Key Terms in Enzyme Inhibition Kinetics
| Parameter | Description |
|---|---|
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of the Vmax. It is an inverse measure of the substrate's affinity for the enzyme. sigmaaldrich.com |
| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. sigmaaldrich.com |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. sigmaaldrich.com |
| Kᵢ (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a more potent inhibitor. sigmaaldrich.com |
Interactions with Specific Metabolic Enzymes (Excluding Human-Specific Pathways)
N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of proteins. nih.gov This process, known as N-myristoylation, is crucial for protein targeting, signal transduction, and other cellular functions.
Direct studies on the interaction between this compound and NMT are limited. However, research on similar sulfur-containing fatty acid analogues provides insight into how such compounds might modulate NMT activity. For example, 11-(ethylthio)undecanoic acid, a sulfur-containing analogue of myristic acid, has been shown to be a substrate for NMT from wheat germ and yeast. cancer.govresearchgate.net Its coenzyme A ester is utilized by the enzyme as effectively as myristoyl-CoA, indicating that the substitution of a methylene (B1212753) group with a sulfur atom does not abolish its recognition and use by the enzyme. cancer.gov This suggests that thia-fatty acids like this compound could potentially act as alternative substrates or inhibitors for NMT in various non-human systems, thereby modulating the myristoylation of key proteins.
The carnitine palmitoyltransferase (CPT) system is essential for the metabolism of long-chain fatty acids. mdpi.com It facilitates their transport across the inner mitochondrial membrane for subsequent β-oxidation. nih.govmedlineplus.govwikipedia.org The system consists of two enzymes, CPT-I, located on the outer mitochondrial membrane, and CPT-II, on the inner mitochondrial membrane. mdpi.com
Studies on related thia fatty acids have demonstrated modulation of the CPT system. Specifically, treatment with 3-thia-tetradecylthioacetic acid in rats was found to induce the gene expression of CPT-II in the liver. nih.gov This upregulation suggests that certain thia fatty acids can influence the capacity for mitochondrial fatty acid oxidation. By increasing the expression of CPT-II, these compounds may enhance the rate at which long-chain fatty acids are transported into the mitochondria for energy production. While this finding pertains to a related compound, it points to a potential mechanism by which this compound could modulate fatty acid metabolism through interaction with the CPT enzyme system.
Thia fatty acids may interact with various other enzyme systems involved in lipid metabolism beyond NMT and CPT. The Cytochrome P450 (CYP) family of enzymes, for instance, is responsible for the metabolism of a vast number of endogenous and exogenous compounds, including fatty acids. nih.govnih.gov Inhibition or induction of CYP enzymes can lead to significant alterations in metabolic pathways. nih.govsps.nhs.uk While specific studies detailing the interaction of this compound with CYP enzymes in non-human systems are not prominent in the searched literature, its nature as a fatty acid analogue suggests a potential for such interactions.
Furthermore, enzymes involved in the fatty acid synthesis pathway, such as 3-oxoacyl-ACP reductase (FabG), could be potential targets. nih.gov Inhibition of such enzymes can disrupt the production of fatty acids. For example, the antibacterial agent hexachlorophene (B1673135) has been shown to be a potent inhibitor of the 3-oxoacyl-ACP reductase in Plasmodium falciparum. nih.gov This indicates that enzymes within the fatty acid biosynthesis pathway are viable targets for inhibitory molecules, and fatty acid analogues could potentially exhibit such activity.
Role in Non-Human Microbiota Metabolism
The gut microbiota plays a critical role in host metabolism, partly through the modification of dietary compounds and the production of various metabolites, such as secondary bile acids. nih.govmdpi.com The composition and metabolic activity of the gut microbiota can significantly influence host health and disease. nih.gov
The direct impact and metabolic fate of this compound within non-human microbiota ecosystems have not been specifically elucidated in the provided search results. Studies on other compounds show that gut microbes can metabolize dietary components, leading to products with biological activity. For example, dietary polyphenols are metabolized by gut microbiota into smaller phenolic acids, which can then exert systemic effects. sciopen.com Similarly, the gut microbiota extensively metabolizes primary bile acids into secondary bile acids, which act as signaling molecules. mdpi.com It is plausible that this compound could be metabolized by certain microbial species or could alter the composition and metabolic output of the gut microbiota. However, specific research to confirm its role or interactions within non-human microbiota metabolism is currently lacking.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 11-(ethylthio)undecanoic acid |
| 3-thia-tetradecylthioacetic acid |
| Myristic acid |
| Myristoyl-CoA |
| Hexachlorophene |
| Palmitoyl-CoA |
Biological Activities in Pre Clinical Research Models
Effects on Cellular Metabolism in Vitro
In vitro studies using isolated cells and organelles have been crucial in elucidating the mechanisms by which 3-thia fatty acids influence cellular metabolism.
Research on 3-thia fatty acid analogues demonstrates a notable impact on the management of lipids within cells. In studies using isolated rat hepatocytes, Tetradecylthiopropionate (TTP) was found to redirect the fatty acid oleate (B1233923) away from β-oxidation and towards esterification, a process for storing fatty acids, without changing the total amount of oleate metabolized nih.govnih.gov. In these liver cells, TTP is incorporated into triacylglycerols and phospholipids (B1166683) more rapidly than stearic acid nih.govnih.gov.
Further studies with the human colon adenocarcinoma cell line, Caco-2, which serves as a model for intestinal absorption, showed that Tetradecylthioacetic acid (TTA) was incorporated into cellular triacylglycerol to the same degree as natural fatty acids like oleic and palmitic acid. However, the secretion of this triacylglycerol was 8 to 10 times lower compared to cells incubated with the natural fatty acids nih.gov. This suggests an effect on the assembly or secretion of triacylglycerol-rich lipoproteins nih.gov. Conversely, an increased incorporation of TTA into both cell-associated and secreted phospholipids was observed nih.gov.
Table 1: In Vitro Effects of Tetradecylthioacetic Acid (TTA) on Lipid Metabolism in CaCo-2 Cells
The metabolism of 3-Decylthiopropanoic acid's analogue, TTP, has been shown to influence how cells process and use energy substrates. The activated form, Tetradecylthiopropionyl-CoA, is a viable substrate for a range of mitochondrial and microsomal enzymes involved in fatty acid metabolism nih.govnih.gov. This indicates that the compound can enter and participate in cellular metabolic pathways.
In isolated mitochondria, TTP is converted into carbon dioxide, demonstrating its use as a fuel source through oxidation nih.govnih.gov. The diversion of oleate from β-oxidation to esterification by TTP in hepatocytes is a direct alteration of substrate utilization nih.govnih.gov. This shift suggests that the presence of TTP can modulate the fate of other fatty acids, influencing whether they are burned for energy or stored.
Table 2: Enzyme Substrate Activity of Tetradecylthiopropionyl-CoA
In Vivo Biological Responses in Animal Models
Studies in animal models provide insight into the systemic and tissue-specific effects of 3-thia fatty acids.
In vivo research in rats has shown that TTP is incorporated into tissue triacylglycerol and phospholipids, oxidized to CO2, and its metabolites are excreted in the urine nih.govnih.gov. This demonstrates that the compound is absorbed and distributed throughout the body, participating in systemic lipid metabolism. A key finding for the related compound TTA is its ability to decrease serum triglycerides and cholesterol in animal models, highlighting its potential as a systemic lipid-lowering agent nih.gov.
The metabolic effects of 3-thia fatty acids are not uniform across all tissues, with distinct adaptations observed in the liver, intestine, and heart.
Liver : The liver is a primary site of action. In vivo studies complement in vitro findings, showing that TTP is metabolized in the liver of rats through both β-oxidation and omega-oxidation pathways nih.govnih.gov. TTA is known to promote the proliferation of mitochondria and peroxisomes in the liver, which are key organelles for fatty acid oxidation nih.gov.
Intestine : In a model of intestinal cells, TTA was found to decrease the secretion of triacylglycerol, suggesting an impact on the production of lipoproteins that transport fat from the intestine into the bloodstream nih.gov.
Heart : In a rat model of heart failure following myocardial infarction, treatment with TTA was shown to have a beneficial effect on cardiac function nih.gov. This improvement was associated with a decrease in plasma free fatty acids and an increase in the proportion of n-3 polyunsaturated fatty acids within the heart muscle tissue nih.gov. This suggests that TTA can induce favorable metabolic adaptations in the stressed heart nih.gov.
Beyond metabolic modulation, 3-thia fatty acids have demonstrated anti-inflammatory and antioxidant properties in preclinical models. In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, TTA treatment was associated with a significant reduction in colonic wall thickening nih.gov.
At the molecular level, TTA administration led to reduced protein and mRNA levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the colon tissue nih.govresearchgate.net. Furthermore, rats treated with TTA showed reduced oxidative damage in the colon nih.govresearchgate.net. These findings suggest that TTA has both anti-inflammatory and antioxidant potential in the context of intestinal inflammation nih.gov.
Table 3: Anti-Inflammatory Effects of Tetradecylthioacetic Acid (TTA) in a Rat Colitis Model
Antimicrobial and Antifungal Research
No peer-reviewed studies detailing the antimicrobial or antifungal properties of this compound were identified. Research on structurally related compounds, such as decanoic acid and other thio-fatty acids, has demonstrated a range of bioactivities; however, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
There is currently no published research specifically investigating the ability of this compound to inhibit the growth of microorganisms or to prevent or disrupt biofilm formation. The complex structure-activity relationships of antimicrobial compounds necessitate direct experimental evaluation to determine such effects.
Data on the specific spectrum of activity of this compound against pathogenic fungi and bacteria are not present in the current scientific literature. Determining the minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) against a panel of clinically relevant pathogens would be required to characterize its potential as an antimicrobial or antifungal agent.
Structure Activity Relationship Sar and Structural Modifications
Influence of Sulfur Atom Position on Biological Efficacy
The location of the sulfur atom within the fatty acid carbon backbone is a primary determinant of its metabolic fate and subsequent biological activity. Thia fatty acids are modified saturated fatty acids where a methylene (B1212753) group is replaced by a sulfur atom at a specific position. nih.gov This substitution profoundly alters their interaction with metabolic enzymes.
For 3-Decylthiopropanoic acid, the sulfur atom is at the 3-position (or β-position) relative to the carboxyl group. This specific placement makes the compound resistant to mitochondrial β-oxidation, a key pathway for fatty acid breakdown. researchgate.netnih.gov This blockage is a critical feature, as non-β-oxidizable fatty acids have been found to be the most potent in regulating lipid metabolism. researchgate.net Instead of being catabolized for energy, 3-thia fatty acids are metabolized through alternative pathways, such as omega-oxidation in the endoplasmic reticulum, followed by peroxisomal β-oxidation. researchgate.netnih.govnih.gov
Studies comparing thia fatty acids with the sulfur atom at different positions have demonstrated clear structure-activity relationships:
4-Thia Position: When the sulfur is moved to the 4-position, the fatty acid can be partially β-oxidized in mitochondria. researchgate.netnih.gov However, this process leads to the accumulation of metabolites that can inhibit fatty acid oxidation, contrasting with the effect of 3-thia analogues. researchgate.net
Odd vs. Even Positions: A broader principle has been observed where thia fatty acids with the sulfur atom in odd-numbered positions (e.g., 3, 5, 7) tend to increase fatty acid oxidation. Conversely, those with sulfur in even-numbered positions (e.g., 4) tend to decrease mitochondrial β-oxidation.
The inability of 3-thia fatty acids to be easily catabolized is hypothesized to be a reason for their significant lipid-lowering effects. researchgate.net This metabolic stability allows them to act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism. nih.gov
Table 1: Effect of Sulfur Atom Position on Fatty Acid Oxidation
| Sulfur Position | Metabolic Fate | Effect on Mitochondrial β-Oxidation | Overall Biological Potency |
|---|---|---|---|
| 3-Thia | Blocked from mitochondrial β-oxidation; undergoes ω-oxidation. researchgate.netnih.gov | Increases oxidation of endogenous fatty acids. researchgate.net | Most potent in regulating lipid metabolism. researchgate.net |
| 4-Thia | Partially β-oxidized, leading to inhibitory metabolite accumulation. researchgate.netnih.gov | Inhibits fatty acid oxidation. researchgate.net | Less potent; can induce fatty liver. researchgate.net |
| 5- or 7-Thia (Odd) | β-oxidation is possible. researchgate.net | Tends to increase fatty acid oxidation. | Less potent than 3-thia analogues as the sulfur is further from the carboxyl group. |
Effects of Alkyl Chain Length and Branching on Biological Profiles
The length and structure of the alkyl chain attached to the sulfur atom are crucial for the biological profile of 3-thia fatty acids, influencing their absorption, distribution, and ability to be incorporated into cellular components.
Research has shown that an optimal chain length is necessary for biological activity. For 3-thia fatty acids, those with alkyl chains corresponding to total lengths of C12 to C16 (e.g., dodecylthioacetic acid, tetradecylthioacetic acid) are effectively incorporated into cellular phospholipids (B1166683). In contrast, analogues with significantly shorter or longer chains are barely detectable in these membranes after incubation. This suggests that the cellular enzymes responsible for activating and incorporating fatty acids into complex lipids have a preference for a specific chain length.
The length of the alkyl chain directly impacts the compound's lipophilicity, which governs how it interacts with cell membranes and metabolic enzymes. While specific research on the effects of alkyl chain branching in 3-thia fatty acids is limited, general principles of fatty acid metabolism suggest that branching would likely alter the molecule's biological activity. Branching can sterically hinder the enzymatic processes involved in fatty acid activation (conversion to CoA esters) and subsequent metabolism. researchgate.net This could either enhance or diminish its effects, depending on how the branching influences its interaction with specific protein targets like PPARs.
Role of Carboxylic Acid Moiety Modifications in Modulating Activity
The carboxylic acid group is a critical functional moiety, essential for the biological activity of this compound. In the body, this group is activated to a thioester, typically with coenzyme A (CoA), which is the metabolically active form of the molecule. researchgate.net This acyl-CoA derivative can then enter various metabolic and signaling pathways.
Given its importance, modifications to the carboxylic acid group can profoundly modulate the compound's activity, stability, and pharmacokinetic properties. The strategy of replacing a carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties—is a common approach in medicinal chemistry to overcome issues like poor membrane permeability or metabolic instability. drughunter.comnih.govresearchgate.net
Potential bioisosteric replacements for the carboxylic acid in 3-thia fatty acids could include:
Esters and Amides: Converting the carboxylic acid to an ester or an amide masks its acidic nature, increasing lipophilicity and potentially enhancing cell membrane permeability. nih.gov These derivatives can act as prodrugs, being hydrolyzed by intracellular esterases or amidases to release the active carboxylic acid.
Tetrazoles: A tetrazole ring is one of the most widely used non-classical bioisosteres of a carboxylic acid. drughunter.com It has a similar pKa and can participate in similar ionic interactions with biological targets, but it offers greater metabolic stability against pathways like glucuronidation. drughunter.comhyphadiscovery.com
Sulfonamides: This group can mimic some of the hydrogen-bonding properties of carboxylic acids and offers increased lipophilicity and metabolic stability. drughunter.com
Table 2: Potential Carboxylic Acid Modifications and Their Rationale
| Modification | Bioisostere Type | Potential Effect on Properties | Rationale for Use |
|---|---|---|---|
| Esterification (e.g., Ethyl ester) | Prodrug | Increases lipophilicity; neutral charge. | Enhance cell permeability; intracellular release of active acid. nih.gov |
| Amidation (e.g., Simple amide) | Prodrug/Bioisostere | Increases lipophilicity; neutral charge. | Improve metabolic stability and membrane transport. nih.gov |
| Tetrazole | Non-classical Bioisostere | Maintains acidity (pKa); more metabolically stable. drughunter.com | Avoid metabolic pathways like glucuronidation; improve oral bioavailability. hyphadiscovery.com |
| N-Acylsulfonamide | Non-classical Bioisostere | Weaker acid; increased lipophilicity. drughunter.com | Enhance metabolic stability and membrane permeability. hyphadiscovery.com |
Stereochemical Considerations in Activity Profiles
Chirality plays a pivotal role in the biological activity of many therapeutic agents, as stereoisomers can exhibit different pharmacological and toxicological properties. researchgate.netnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a compound.
This compound is a chiral molecule, with the stereocenter located at the carbon atom to which the decylthio group is attached (C3). Therefore, it exists as two enantiomers: (R)-3-Decylthiopropanoic acid and (S)-3-Decylthiopropanoic acid.
While specific studies evaluating the individual enantiomers of this compound are not widely available, research on other chiral therapeutic agents provides a strong basis for expecting stereoselectivity in its action. researchgate.netnih.gov The differential activity between enantiomers can arise from several factors:
Selective Binding: One enantiomer may fit more precisely into the binding site of a target protein (e.g., a PPAR isoform), leading to a stronger interaction and greater biological response.
Stereoselective Metabolism: The enzymes responsible for the metabolism of 3-thia fatty acids may process one enantiomer more rapidly or through different pathways than the other.
Differential Uptake: Cellular transport proteins responsible for uptake might exhibit a preference for one stereoisomer. researchgate.net
Interestingly, studies on some complex chiral propionic acid derivatives have shown that both enantiomers can be comparably active, which is an unexpected outcome but highlights that stereochemical effects are not always predictable. nih.gov However, it is more common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Therefore, evaluating the biological activities of the individual (R) and (S) enantiomers of this compound is essential for a complete understanding of its therapeutic potential.
Advanced Analytical Methodologies for 3 Decylthiopropanoic Acid Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating 3-Decylthiopropanoic acid from complex mixtures. researchgate.net The method involves distributing the components of a sample between a stationary phase and a mobile phase. researchgate.net The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives. researchgate.net
Gas Chromatography (GC)-Based Methods
Gas chromatography (GC) is a powerful tool for separating volatile compounds. gcms.cz However, due to the high polarity and low volatility of the carboxyl group, direct analysis of free carboxylic acids like this compound by GC can result in poor peak shape and low detection limits. colostate.edu To overcome these limitations, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form. damascusuniversity.edu.syresearchgate.net
Common derivatization strategies for carboxylic acids include:
Alkylation (Esterification): This is the most prevalent method, where the carboxylic acid is converted into an ester, typically a methyl ester, using reagents like BF₃/methanol or by reacting it with a dimethylformamide-dialkylacetal. gcms.czresearchgate.net These alkyl esters are significantly more volatile and exhibit better chromatographic behavior. gcms.cz
Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. sigmaaldrich.com
Once derivatized, the sample is introduced into the GC system. For fatty acid derivatives, polar polyethylene (B3416737) glycol-based capillary columns (e.g., Carbowax 20M, DB-WAX) are recommended as they provide good separation. researchgate.netcolostate.edu The separation is based on the compounds' boiling points and their interactions with the stationary phase.
Table 1: Illustrative GC Conditions for Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) | Polar stationary phase for effective separation of fatty acid esters. colostate.edu |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 100 °C, ramp to 240 °C at 5 °C/min | Temperature gradient to separate compounds with different volatilities. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and structure confirmation. aocs.org |
Liquid Chromatography (LC)-Based Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is particularly advantageous for analyzing less volatile or thermally sensitive compounds, making it suitable for this compound without derivatization. aocs.orgresearchgate.net Reversed-phase HPLC is the most common mode used for fatty acid analysis. hplc.eu
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile, methanol, and water). hplc.eunih.gov The separation mechanism is based on the hydrophobic interactions between the decyl chain of the analyte and the stationary phase. Longer chain fatty acids generally have longer retention times. chromatographyonline.com
While direct analysis is possible, detection can be a challenge as this compound lacks a strong native chromophore for UV-Vis detection. libretexts.org To enhance sensitivity, pre-column derivatization can be employed to attach a fluorescent tag to the carboxylic acid group. For the related compound 3-mercaptopropionic acid, derivatization with monobromobimane (B13751) allows for highly sensitive fluorescence detection. nih.govcolab.ws A similar strategy could be applied to this compound for trace-level analysis.
Table 2: Representative HPLC Conditions for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | Standard column for separating lipids based on hydrophobicity. hplc.eu |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Polar mobile phase; gradient elution allows for separation of a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. hplc.eu |
| Detector | UV (at ~210 nm) or Fluorescence Detector (with derivatization) or Mass Spectrometer (MS) | UV for general detection of the carboxyl group, Fluorescence for high sensitivity, MS for definitive identification. bwise.kr |
Spectroscopic and Spectrometric Detection
Following chromatographic separation, various spectroscopic and spectrometric techniques are used for the definitive identification and structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry (MS), especially when coupled with GC (GC-MS) or LC (LC-MS), is the gold standard for identifying long-chain fatty acids. nih.govnih.gov The technique provides information about the molecular weight and structural features of the analyte through fragmentation analysis. nih.gov
In Electron Ionization (EI) mode, commonly used with GC-MS, the derivatized this compound (e.g., as a methyl ester) would undergo fragmentation. Key fragmentation patterns for fatty acid esters include:
Alpha-cleavage next to the carbonyl group. youtube.com
A prominent peak corresponding to the McLafferty rearrangement .
A series of ion clusters separated by 14 mass units (-CH₂-), characteristic of the fragmentation of the long alkyl chain. libretexts.org
For this compound, cleavage at the C-S bond and alpha to the sulfur atom would also be expected, providing structural confirmation of the thioether linkage.
Table 3: Predicted Key Mass Fragments for Methyl 3-Decylthiopropanoate in EI-MS
| m/z Value | Identity | Fragmentation Pathway |
| 274 | [M]⁺ | Molecular ion |
| 243 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |
| 201 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 157 | [C₁₀H₂₁S]⁺ | Cleavage yielding the decylthio radical cation. |
| 117 | [CH₂CH₂COOCH₃]⁺ | Cleavage at the C-S bond. |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of a molecule in solution. core.ac.uk Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for the different proton environments. The carboxylic acid proton would appear as a broad singlet far downfield. libretexts.org The protons on the carbons adjacent to the sulfur atom and the carbonyl group would be deshielded and appear at characteristic chemical shifts. libretexts.org The long decyl chain would produce overlapping signals in the aliphatic region, culminating in a triplet for the terminal methyl group.
The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom, with the carbonyl carbon being the most deshielded (furthest downfield). libretexts.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Splitting Pattern |
| 1 | -C OOH | - | ~175-180 | - |
| - | -COOH | ~10-12 | - | broad singlet |
| 2 | -S-CH₂-CH₂ -COOH | ~2.7-2.8 | ~34-36 | triplet |
| 3 | -S-CH₂ -CH₂-COOH | ~2.8-2.9 | ~28-30 | triplet |
| 4 | -(CH₂)₈-CH₂-CH₂ -S- | ~2.5-2.6 | ~30-32 | triplet |
| 5-12 | -CH₂ - (alkyl chain) | ~1.2-1.6 | ~22-31 | multiplet |
| 13 | -CH₂ -CH₃ | ~1.2-1.4 | ~22-23 | multiplet |
| 14 | -CH₃ | ~0.8-0.9 | ~14 | triplet |
(Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and other conditions). libretexts.orgresearchgate.netsigmaaldrich.com
Quantitative Analysis and Method Validation
The quantitative analysis of this compound typically involves chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose, providing confidence in the quality and reliability of the analytical data. ashdin.com Key validation parameters include the limits of detection and quantification, accuracy, precision, and selectivity.
The limit of detection (LOD) represents the lowest concentration of this compound that can be reliably distinguished from background noise, though not necessarily quantified with precision. ashdin.com The limit of quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. ashdin.com These limits are crucial for trace-level analysis in various matrices.
Several approaches can be employed to determine the LOD and LOQ, including methods based on visual evaluation, the signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. ashdin.com For chromatographic methods, the LOD is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1, while the LOQ corresponds to a ratio of at least 10:1.
Table 1: Illustrative Limits of Detection and Quantification for this compound
| Parameter | Value | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.5 µg/L | HPLC-MS/MS |
Note: The data in this table is illustrative and based on typical performance characteristics of HPLC-MS/MS methods for similar analytes.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of this compound (spiked samples) and calculating the percent recovery.
Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is particularly important when analyzing complex biological or environmental samples that may contain numerous potentially interfering substances.
Table 2: Illustrative Accuracy and Precision Data for this compound in a Complex Matrix (e.g., Plasma)
| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| 5.0 | 4.9 | 98.0 | 4.5 |
| 50.0 | 51.2 | 102.4 | 3.2 |
Note: The data in this table is illustrative and based on typical validation results for analytical methods in complex matrices.
Sample Preparation for Biological and Environmental Matrices
The effective analysis of this compound from biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) is highly dependent on the sample preparation step. researchgate.netnih.gov The primary goals of sample preparation are to remove interfering components, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. researchgate.net
Commonly employed techniques for the extraction and purification of organic acids from complex matrices include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. It is a versatile method but can be solvent and time-intensive.
Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net It utilizes a solid sorbent to selectively retain the analyte from the sample matrix, after which the analyte is eluted with a small volume of a suitable solvent.
The choice of the specific LLE solvent system or SPE sorbent and elution conditions is critical and must be optimized for the physicochemical properties of this compound and the nature of the sample matrix. For instance, in bioanalytical studies, various biological matrices like blood, plasma, serum, and urine present unique challenges due to their differing compositions of proteins, salts, and phospholipids (B1166683). nih.gov Similarly, environmental matrices can vary widely in their complexity. researchgate.net
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Advantages | Disadvantages |
|---|---|---|
| Liquid-Liquid Extraction (LLE) | Wide applicability, high recovery for certain analytes. | Can be labor-intensive, requires large volumes of organic solvents. |
Theoretical and Computational Studies of 3 Decylthiopropanoic Acid
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method allows for the characterization of ligand-protein interactions at the atomic level, which is crucial for understanding the biological function and mechanism of action of molecules like 3-Decylthiopropanoic acid.
Given its structural similarity to endogenous fatty acids, this compound is predicted to interact with proteins involved in lipid metabolism. Key potential targets include Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid-Binding Proteins (FABPs). Thio-ether fatty acids are recognized as agonists for PPARs, which are critical regulators of lipid and glucose homeostasis. arxiv.orgnih.gov
Docking simulations of molecules similar to this compound with PPARs reveal that the binding is driven by a combination of interactions. The carboxylate head of the fatty acid typically forms strong hydrogen bonds and salt bridges with polar amino acid residues in the ligand-binding domain, such as Tyrosine, Histidine, and Arginine. researchgate.net The long decylthio- alkyl chain is predicted to occupy a deep hydrophobic pocket, forming extensive van der Waals and hydrophobic interactions with nonpolar residues. The presence of the sulfur atom in the 3-position can influence the conformation of the alkyl chain within the binding pocket, potentially leading to unique interactions compared to its natural fatty acid counterparts.
Similarly, docking into FABPs, which are responsible for the intracellular transport of fatty acids, would likely show the carboxylate group interacting with key polar residues like Arginine and Tyrosine at the entrance of the binding cavity, while the hydrophobic tail is stabilized within the protein's β-barrel structure. researchgate.net
| Predicted Target Protein | Key Interacting Residues (Hypothetical) | Dominant Interaction Type | Predicted Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| PPARα | Arg, Tyr, His, Ser | Hydrogen Bonding, Hydrophobic | -7.0 to -9.5 |
| PPARγ | Arg, His, Tyr, Lys | Hydrogen Bonding, Hydrophobic | -8.0 to -10.0 |
| FABP4 | Arg, Tyr, Phe, Val | Hydrogen Bonding, Hydrophobic | -5.0 to -7.5 |
Note: The binding affinities and interacting residues are predictive and based on studies of structurally related thio-ether fatty acids and PPAR/FABP ligands.
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and intrinsic properties of a molecule. These calculations provide valuable descriptors of molecular stability, reactivity, and potential for specific chemical transformations.
For this compound, DFT calculations can elucidate several key properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For thioether compounds, the HOMO is often localized around the sulfur atom, indicating it is a likely site for oxidative metabolism.
Other important calculated parameters include the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. Bond Dissociation Energies (BDEs) can be calculated for specific bonds, such as the C-H bonds adjacent (alpha) to the sulfur atom. A lower BDE for these protons suggests they are more susceptible to abstraction by radical species, which can be an initial step in certain metabolic or antioxidant processes. The calculated pKa value for the carboxylic acid group is also a key property, with thia-substituted acids generally showing slightly different acidity compared to their alkane counterparts.
| Molecular Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to ionization potential; electron donation capability. |
| LUMO Energy | ~ -0.5 to -1.0 eV | Relates to electron affinity; electron acceptance capability. |
| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV | Indicator of chemical reactivity and stability. |
| C-H Bond Dissociation Energy (alpha to Sulfur) | 90-95 kcal/mol | Predicts susceptibility to hydrogen atom abstraction. |
| pKa (Carboxylic Acid) | ~ 4.5 - 4.8 | Determines the ionization state at physiological pH. |
Note: The values presented are estimations based on typical DFT calculations (e.g., B3LYP/6-31G) for analogous long-chain thioether carboxylic acids and may vary with the computational method and solvent model used.*
Computational Modeling of Metabolic Pathways and Enzyme Kinetics
Computational models of metabolic pathways can predict the fate of a xenobiotic compound like this compound in a biological system. These models integrate knowledge of enzymatic reactions and their kinetics to simulate the flux of a substance through various metabolic routes.
A crucial structural feature of this compound is the sulfur atom at the 3-position (β-position relative to the carboxyl group). This substitution fundamentally alters its metabolism compared to a standard fatty acid. In typical fatty acid metabolism, mitochondrial β-oxidation proceeds by enzymatic reactions targeting the bond between the alpha (C2) and beta (C3) carbons. The presence of the thioether linkage at C3 blocks this key step, preventing the compound from being metabolized via the conventional mitochondrial β-oxidation spiral.
Computational pathway prediction tools, informed by experimental data on similar compounds, suggest an alternative metabolic fate. The primary predicted routes are:
ω-Oxidation: The terminal methyl group of the decyl chain is hydroxylated by cytochrome P450 enzymes (e.g., CYP4A family) in the endoplasmic reticulum. This is followed by further oxidation to a carboxylic acid, forming a dicarboxylic acid derivative.
S-Oxidation: The sulfur atom itself is a target for oxidation, also mediated by cytochrome P450 or flavin-containing monooxygenases, leading to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone.
Peroxisomal β-Oxidation: Following ω-oxidation, the resulting long-chain dicarboxylic acid can be transported to peroxisomes, where it is shortened via the peroxisomal β-oxidation pathway.
Kinetic modeling of these pathways involves defining the enzymes involved and their kinetic parameters (e.g., K_m, V_max). While specific parameters for this compound are not available, models can be built using parameters from known substrates of ω-oxidation and peroxisomal enzymes to simulate the compound's clearance and the production of its metabolites over time.
| Metabolic Step | Predicted Enzyme Family | Cellular Location | Predicted Metabolite Type |
|---|---|---|---|
| Activation | Acyl-CoA Synthetase | Endoplasmic Reticulum | 3-Decylthiopropanoyl-CoA |
| ω-Oxidation | Cytochrome P450 (CYP4A) | Endoplasmic Reticulum | ω-hydroxy and dicarboxylic acid derivatives |
| S-Oxidation | Cytochrome P450, FMO | Endoplasmic Reticulum | Sulfoxide and Sulfone derivatives |
| Chain Shortening | Peroxisomal Acyl-CoA Oxidase | Peroxisome | Shorter-chain dicarboxylic sulfoxides |
Predictive Models for Biological Activity and Metabolic Fate
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) approaches, is used to forecast the biological activity and metabolic fate of novel compounds based on their chemical structure.
For this compound, a primary biological activity predicted from its structure is the activation of PPARs. researchgate.netbiorxiv.orgnih.gov QSAR and ML models are frequently developed to predict PPAR agonism. These models are trained on large datasets of known PPAR agonists and inactive compounds. biorxiv.orgresearchgate.net The models use calculated molecular descriptors—numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, size, electronic properties, and shape)—to build a mathematical relationship between the structure and the activity. For this compound, key descriptors would include its partition coefficient (logP), molecular weight, molar refractivity, and specific descriptors for the thioether and carboxylic acid groups. A well-validated model could predict its potency (e.g., EC50) as a PPARα, PPARγ, or PPARδ agonist.
Similarly, predictive models can estimate the compound's metabolic fate. Computational tools can predict sites of metabolism (SOMs), identifying which atoms in the molecule are most likely to be modified by metabolic enzymes. nih.gov For this compound, these models would likely highlight the terminal (ω) carbon of the decyl chain and the sulfur atom as primary SOMs, consistent with the pathways described in the previous section. Other models can predict broader pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), such as plasma protein binding, bioavailability, and the rate of clearance, by comparing its structural features to those of compounds with known ADME profiles.
| Model Type | Predicted Endpoint | Key Input Descriptors | Predicted Outcome for this compound |
|---|---|---|---|
| QSAR/ML for PPAR Agonism | EC50 / Binding Affinity | LogP, Molecular Shape, Polar Surface Area, H-bond donors/acceptors | Likely to be predicted as a moderate to potent PPAR agonist. |
| Site of Metabolism (SOM) Prediction | Most probable atom for metabolic attack | Atomic reactivity, Steric accessibility, Solvent Accessible Surface Area | ω-carbon on the decyl chain and the sulfur atom. |
| ADME Prediction Models | Bioavailability, Clearance, Protein Binding | LogD, Molecular Weight, Number of Rotatable Bonds, H-bond donors/acceptors | Moderate bioavailability, high plasma protein binding, clearance via oxidative metabolism. |
Non Pharmaceutical Applications and Industrial Research Perspectives
Application as Biochemical Probes in Metabolic Research
While direct applications of 3-decylthiopropanoic acid as a biochemical probe in metabolic research are not extensively documented in publicly available literature, its structure suggests potential utility based on the principles of probe design. Thiol-containing molecules are frequently employed as reactive probes to detect and quantify electrophilic species within biological systems. nih.govnih.gov The thiol group of this compound could theoretically react with electrophilic metabolites or enzyme components, allowing for their detection and characterization. nih.gov
The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a carboxylic acid, allows for various potential conjugation strategies. The carboxylic acid could be modified to attach a reporter molecule, such as a fluorophore or a biotin tag, while the thiol group would serve as the reactive moiety for targeting specific biomolecules. nih.gov The long decyl chain would impart significant hydrophobicity to the probe, potentially directing it towards lipid-rich environments such as cell membranes or lipoprotein particles. This could enable the study of metabolic processes occurring within these specific cellular compartments.
The design of such probes often involves linking the thiol-containing moiety to a signaling unit, where the reaction of the thiol with an analyte modulates the signal. nih.gov For instance, a probe could be designed where a fluorophore is quenched by a nearby group, and the reaction of the thiol with a target molecule leads to a conformational change that restores fluorescence. mdpi.com
Table 1: Potential Design Strategies for this compound-Based Biochemical Probes
| Probe Component | Function | Potential Reporter Groups | Target Analytes |
| This compound | Core structure providing a reactive thiol and a hydrophobic anchor | Fluorescein, Rhodamine, BODIPY mdpi.com | Electrophilic metabolites, reactive oxygen species, enzyme active sites with reactive cysteine residues |
| Linker | Connects the core structure to the reporter group | Polyethylene (B3416737) glycol (PEG), short alkyl chains | Not applicable |
| Reporter Group | Provides a detectable signal upon reaction | Fluorophores, biotin, spin labels | Not applicable |
It is important to note that the practical development of this compound as a biochemical probe would require extensive research to optimize its reactivity, selectivity, and cell permeability, as well as to validate its use in specific metabolic assays.
Potential Use in Material Science and Specialty Chemical Formulations
While specific industrial applications of this compound are not widely reported, its chemical structure is analogous to other mercaptopropionic acid derivatives that have found utility in material science and specialty chemical formulations. nbinno.comatamanchemicals.com The presence of both a thiol and a carboxylic acid group allows it to act as a versatile chemical intermediate and building block. atamankimya.com
One area of potential application is in the synthesis of stabilizers for polymers. For instance, 3-mercaptopropionic acid is used in the production of PVC stabilizers. atamanchemicals.comatamankimya.com Esters of 3-alkylthiopropionic acids with polyols like pentaerythritol have been shown to be useful as stabilizers for polymer resins. google.com The decyl group in this compound would be expected to enhance its compatibility with various polymer matrices.
Furthermore, the thiol group can participate in "thiol-ene" click chemistry, a highly efficient and versatile reaction for creating polymers and modifying surfaces. nbinno.com This could enable the use of this compound as a cross-linking agent or a surface modifier to impart specific properties, such as hydrophobicity or adhesion, to materials. atamanchemicals.com In the realm of nanomaterials, short-chain analogs like 3-mercaptopropionic acid are used to stabilize metal nanoparticles, with the thiol group anchoring to the nanoparticle surface. nbinno.comatamankimya.com The long alkyl chain of this compound could offer enhanced stability in non-polar environments.
In specialty chemical formulations, this compound could function as a corrosion inhibitor, as the thiol group can bind to metal surfaces to form a protective layer. atamankimya.com Its amphiphilic nature, with a polar carboxylic acid head and a long non-polar alkyl tail, suggests potential use as a surfactant or emulsifying agent in various formulations.
Table 2: Potential Applications of this compound in Material Science and Specialty Chemicals
| Application Area | Potential Function | Relevant Chemical Groups | Analogous Compounds |
| Polymer Science | Stabilizer, Cross-linking agent, Chain transfer agent | Thiol, Carboxylic acid, Decyl | 3-Mercaptopropionic acid, Pentaerythritol tetra(3-alkylthiopropionate) google.com |
| Nanomaterial Synthesis | Surface functionalization and stabilization of nanoparticles | Thiol | 3-Mercaptopropionic acid nbinno.com |
| Coatings and Adhesives | Adhesion promoter, Component in UV-curable formulations | Thiol, Carboxylic acid | Thiol-ene systems mdpi.com |
| Corrosion Inhibition | Formation of protective films on metal surfaces | Thiol | 3-Mercaptopropionic acid atamankimya.com |
| Specialty Formulations | Surfactant, Emulsifier | Carboxylic acid, Decyl | Long-chain fatty acids |
Environmental Fate and Degradation Studies (Non-Toxicological Aspects)
The aliphatic carboxylic acid and the long alkyl chain are structural features that are generally susceptible to microbial degradation in the environment. elsevierpure.comnih.gov Many microorganisms possess the enzymatic machinery to break down such structures through processes like beta-oxidation. The rate of biodegradation can be influenced by factors such as the length and branching of the alkyl chain, with linear chains generally being more readily degraded. nih.gov
The thioether linkage (-S-) is another key feature. Aliphatic thioethers can undergo oxidation in the environment, primarily mediated by hydroxyl radicals, to form the corresponding sulfoxides and subsequently sulfones. acs.org The presence of microorganisms can also contribute to the oxidation of thioethers. nih.gov
Table 3: Predicted Environmental Fate of this compound
| Structural Moiety | Potential Degradation Pathway | Key Environmental Factors | Potential Degradation Products |
| Decyl chain | Aerobic and anaerobic biodegradation (e.g., β-oxidation) | Presence of adapted microorganisms, oxygen levels | Shorter-chain fatty acids, carbon dioxide |
| Propanoic acid | Aerobic and anaerobic biodegradation | Presence of adapted microorganisms, oxygen levels | Acetyl-CoA, carbon dioxide |
| Thioether linkage | Abiotic and biotic oxidation | Presence of hydroxyl radicals, sunlight, oxidizing microorganisms | 3-(Decylsulfinyl)propanoic acid, 3-(Decylsulfonyl)propanoic acid |
It is important to emphasize that these are predicted pathways, and detailed experimental studies would be necessary to determine the actual environmental fate and degradation kinetics of this compound.
Future Research Directions and Unaddressed Academic Questions
Elucidation of Novel Biological Targets and Mechanisms
A primary area of future investigation is the identification and characterization of the specific biological targets of 3-Decylthiopropanoic acid. While related 3-thia fatty acids are known to be pan-agonists of Peroxisome Proliferator-Activated Receptors (PPARs), the precise binding affinities and activation profiles of this compound for PPARα, PPARβ/δ, and PPARγ are yet to be determined. nih.govnih.govnih.govmdpi.com Such studies are crucial for understanding its influence on the transcription of genes involved in lipid and glucose homeostasis. nih.govmdpi.com
Beyond PPARs, it is plausible that this compound interacts with other cellular proteins. Future research should employ techniques such as chemical proteomics to identify novel binding partners. The sulfur atom in the β-position makes 3-thia fatty acids, including this compound, resistant to mitochondrial β-oxidation. researchgate.net This metabolic stability suggests that the compound may have prolonged interactions with various enzymes and signaling proteins. Investigating its potential inhibitory or allosteric effects on key enzymes in fatty acid metabolism, such as acyl-CoA dehydrogenases, is a critical next step. nih.gov Furthermore, exploring its impact on cellular signaling cascades beyond those directly linked to PPARs will be essential to build a comprehensive picture of its mechanism of action.
Development of Advanced Synthetic Strategies for Complex Analogues
The development of novel synthetic methodologies will be instrumental in exploring the structure-activity relationships of this compound. Current synthetic approaches primarily involve the Michael addition of decanethiol to acrylic acid or the alkylation of 3-mercaptopropanoic acid. While effective for the parent compound, these methods may not be suitable for the synthesis of more complex analogues with specific stereochemistry or additional functional groups.
Future synthetic efforts should focus on the development of stereoselective routes to access chiral analogues of this compound. This will enable the investigation of the enantioselectivity of its biological targets. Additionally, the synthesis of analogues with modifications to the alkyl chain (e.g., introduction of unsaturation, branching, or fluorination) and the carboxylic acid moiety (e.g., esterification or amidation) will provide a library of compounds for probing its biological functions. The development of efficient and scalable synthetic protocols will be crucial for facilitating these investigations.
Integrated Omics Approaches for Comprehensive Metabolic Profiling
To gain a holistic understanding of the cellular effects of this compound, integrated "omics" approaches are indispensable. Transcriptomic studies, using techniques like RNA-sequencing, will be vital to delineate the global changes in gene expression induced by this compound in various cell types and tissues. mdpi.comfrontiersin.org This will provide insights into the signaling pathways and regulatory networks it modulates. For instance, transcriptomic analysis of cells treated with other fatty acid analogues has revealed significant alterations in inflammatory and metabolic pathways. mdpi.com
Proteomic analyses can identify changes in protein expression and post-translational modifications, offering a complementary layer of information to the transcriptomic data. Metabolomic profiling, on the other hand, will reveal the downstream consequences of these genetic and proteomic changes by quantifying alterations in the cellular metabolome. researchgate.net Studies on related 3-thia fatty acids have shown that they can significantly alter the fatty acid composition of lipids in the liver and heart. nih.gov A comprehensive multi-omics approach will be crucial for constructing a detailed map of the metabolic reprogramming induced by this compound and for identifying potential biomarkers of its activity.
Exploring Non-Conventional Research Applications in Biotechnology
The unique physicochemical properties of this compound open up possibilities for its application in various biotechnological contexts beyond its metabolic effects. The presence of a thiol ether linkage and a terminal carboxylic acid group makes it an interesting candidate for the formation of self-assembled monolayers (SAMs) on metal surfaces, such as gold. nih.govsigmaaldrich.comrsc.orgnorthwestern.edu The decyl chain can provide a hydrophobic barrier, while the carboxylic acid can be used for further functionalization. Future research could explore the use of this compound in the development of biosensors, where the SAM can be used to immobilize enzymes or antibodies.
Another potential application lies in the field of nanotechnology and drug delivery. The amphiphilic nature of this compound could be exploited for the formation of micelles or liposomes for the encapsulation and targeted delivery of hydrophobic drugs. The thioether bond may also offer a site for specific chemical modifications to attach targeting ligands or imaging agents. Investigating the self-assembly properties of this compound and its derivatives in aqueous environments is a promising avenue for future research.
Methodological Advancements in Analytical Characterization for Trace Analysis
The ability to accurately and sensitively detect and quantify this compound in complex biological matrices is fundamental to all aspects of its research. Future work should focus on the development and validation of robust analytical methods for its trace analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most promising techniques for this purpose. researchgate.netchromatographyonline.com
Q & A
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., DOE for thioether coupling yield maximization) .
- In-process controls : Monitor intermediates via TLC (R 0.4 in ethyl acetate/hexane 1:1) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
